![molecular formula C17H12F3N3O2 B6619651 N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795434-37-5](/img/structure/B6619651.png)
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Descripción general
Descripción
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide (MFO) is an organic compound that belongs to the class of heterocyclic molecules. It is a colorless, odorless, crystalline solid with a melting point of 198-199°C. MFO is a member of the oxadiazole group of compounds, which are known for their diverse range of biological activities. MFO has been studied for its potential applications in the fields of biochemistry and physiology, and is being explored for its potential use in drug development, medical imaging, and other biomedical applications.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Design and Synthesis for Anticancer Evaluation : A study by Ravinaik et al. (2021) focused on designing and synthesizing a series of substituted benzamides, similar in structure to the specified compound, to evaluate their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, comparable or superior to etoposide, a reference drug (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
- Synthesis as Anti-Inflammatory and Anti-Cancer Agents : Research by Gangapuram and Redda (2009) synthesized novel substituted benzamide/benzene sulfonamides with structures related to the queried compound, assessing their potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Antimycobacterial Screening
- Synthesis and Antimycobacterial Screening : Nayak et al. (2016) synthesized and characterized new amide derivatives and studied their in vitro antitubercular activities against Mycobacterium tuberculosis. Their findings revealed significant antitubercular activity and non-toxicity against normal cell lines, indicating their potential for drug development (Nayak et al., 2016).
Photolysis Studies
- Photolysis in Alcohols : A study by Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles, a class to which the queried compound belongs. They studied the reactions in alcohols, leading to various chemical transformations (Tsuge, Oe, & Tashiro, 1977).
Antiplasmodial Activities
- New Acyl Derivatives and Antiplasmodial Activities : Hermann et al. (2021) prepared new derivatives with acyl groups, including benzamides, showing significant activity against different strains of Plasmodium falciparum. This highlights the potential of related compounds in treating malaria (Hermann et al., 2021).
Antibacterial and Antifungal Agents
- Synthesis and Biological Activity as Antibacterial and Antifungal Agents : Research by Latthe and Badami (2007) synthesized benzamide derivatives, demonstrating higher antimicrobial activity than reference drugs, indicating their potential in developing new antimicrobial agents (Latthe & Badami, 2007).
Nematocidal Activity
- Nematocidal Activity of Oxadiazole Derivatives : Liu et al. (2022) synthesized oxadiazole derivatives with nematocidal activities. These compounds showed effectiveness against Bursaphelenchus xylophilus, a nematode pest, suggesting their use in pest control (Liu et al., 2022).
Propiedades
IUPAC Name |
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-23(13-5-3-2-4-6-13)15(24)12-9-7-11(8-10-12)14-21-16(25-22-14)17(18,19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCAIJCEXIDURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



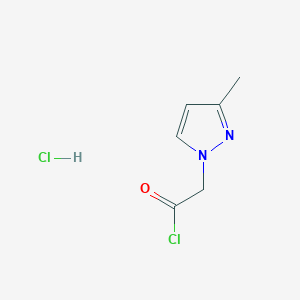
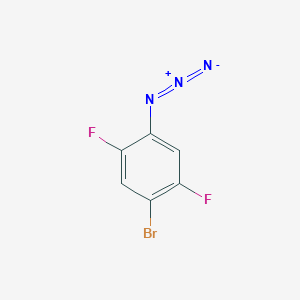

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
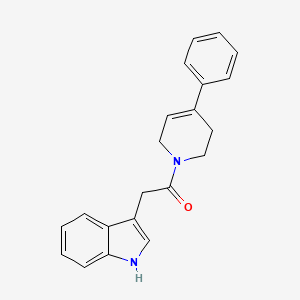

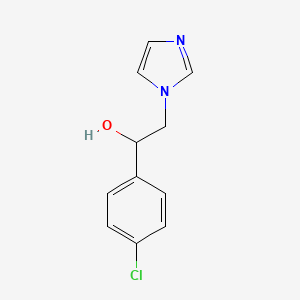

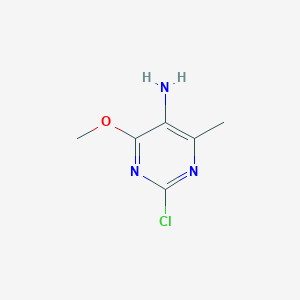
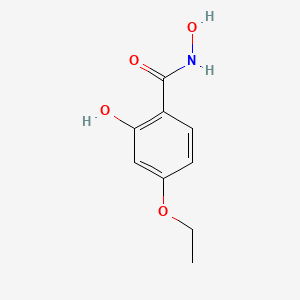
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
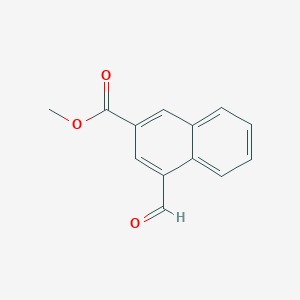
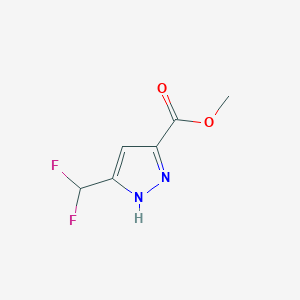
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)